2-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyclopropyl group, a pyrazole ring, and an acetamide moiety
Preparation Methods
The synthesis of 2-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the phenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a phenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the cyclopropyl group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.
Formation of the acetamide moiety: This final step involves the reaction of the intermediate compound with an acylating agent, such as acetic anhydride or acetyl chloride, to form the acetamide group.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups on the molecule. Common reagents for these reactions include halides and alkoxides.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
2-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide can be compared with other similar compounds, such as:
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: This compound lacks the cyclopropyl group, which may affect its chemical reactivity and biological activity.
2-cyclopropyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide: This compound lacks the methyl groups on the pyrazole ring, which may influence its steric and electronic properties.
2-cyclopropyl-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide: This compound lacks the phenyl group, which may alter its overall structure and function.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-13-18(16-6-4-3-5-7-16)14(2)21(20-13)11-10-19-17(22)12-15-8-9-15/h3-7,15H,8-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFMDJVXOCNFND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)CC2CC2)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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